2-[2-(Aminomethyl)phenyl]ethan-1-amine, also known as 2-(2-aminomethylphenyl)ethanamine, is an organic compound characterized by its amine functional group. This compound is classified under the category of primary amines and is recognized for its potential applications in medicinal chemistry and drug development. The compound's structure features a phenyl ring with an aminomethyl substituent, contributing to its biological activity.
The compound is cataloged in various chemical databases, including PubChem, where it is identified by the chemical formula and has a molecular weight of approximately 148.20 g/mol . It is classified as a primary amine due to the presence of a single amine group attached to its carbon backbone. This classification plays a significant role in its reactivity and interaction with biological systems.
The synthesis of 2-[2-(Aminomethyl)phenyl]ethan-1-amine can be achieved through several methods:
These methods vary in terms of yield, purity, and operational simplicity, making them suitable for different laboratory settings .
The molecular structure of 2-[2-(Aminomethyl)phenyl]ethan-1-amine can be represented using various structural notations:
C1=CC=C(C(=C1)CN)CCNInChI=1S/C9H12N2/c10-7-8-5-3-1-2-4-6(8)9(11)12/h1-5,10H,6-7,11-12H2The compound features:
The reactivity of 2-[2-(Aminomethyl)phenyl]ethan-1-amine can be attributed to its primary amine functionality. Key reactions include:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for compounds like 2-[2-(Aminomethyl)phenyl]ethan-1-amine often involves binding to specific receptors or enzymes within biological systems. For instance:
The precise mechanism depends on the target biological system and requires further investigation through pharmacological studies .
Key physical properties include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves in various environments and its suitability for specific applications .
2-[2-(Aminomethyl)phenyl]ethan-1-amine has several potential applications in scientific research:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7